N-(2,4-Dichlorobenzylidene)-O-anisidine

Descripción

BenchChem offers high-quality N-(2,4-Dichlorobenzylidene)-O-anisidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-Dichlorobenzylidene)-O-anisidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

63462-37-3 |

|---|---|

Fórmula molecular |

C14H11Cl2NO |

Peso molecular |

280.1 g/mol |

Nombre IUPAC |

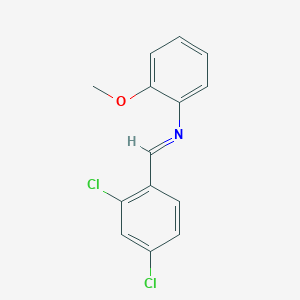

1-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)methanimine |

InChI |

InChI=1S/C14H11Cl2NO/c1-18-14-5-3-2-4-13(14)17-9-10-6-7-11(15)8-12(10)16/h2-9H,1H3 |

Clave InChI |

LCBJOCQRTFOACV-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl |

Origen del producto |

United States |

"N-(2,4-Dichlorobenzylidene)-O-anisidine chemical properties and structure"

An In-Depth Technical Guide to N-(2,4-Dichlorobenzylidene)-O-anisidine: Chemical Properties, Structure, and Synthesis

Introduction

N-(2,4-Dichlorobenzylidene)-O-anisidine is a Schiff base, an organic compound containing a carbon-nitrogen double bond (imine or azomethine group). Schiff bases are synthesized through the condensation of a primary amine with an aldehyde or ketone and are a critical class of compounds in medicinal and pharmaceutical chemistry.[1] They are known to exhibit a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and antiproliferative properties.[2][3] This guide provides a comprehensive technical overview of N-(2,4-Dichlorobenzylidene)-O-anisidine, detailing its chemical structure, physicochemical properties, a robust synthesis protocol, and methods for its structural elucidation, tailored for researchers and professionals in drug development.

Molecular Structure and Identification

The structure of N-(2,4-Dichlorobenzylidene)-O-anisidine is derived from the condensation of two key building blocks: 2,4-dichlorobenzaldehyde and o-anisidine (2-methoxyaniline).[4][5] The resulting imine linkage is central to its chemical character and potential biological function.

Figure 1: 2D Chemical Structure of N-(2,4-Dichlorobenzylidene)-O-anisidine.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | 1-(2,4-dichlorophenyl)-N-(2-methoxyphenyl)methanimine | [6] |

| CAS Number | 63462-37-3 | [7][8] |

| Molecular Formula | C₁₄H₁₁Cl₂NO | [6][7] |

| Molecular Weight | 280.156 g/mol | [7] |

| SMILES | COC1=CC=CC=C1N=CC2=C(C=C(C=C2)Cl)Cl | [6] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and mechanism of action. While extensive experimental data for this specific molecule is not widely published, a combination of available and predicted data provides a solid foundation for research.

Table 2: Physical and Chemical Properties

| Property | Value/Description | Source(s) |

| Appearance | Expected to be a crystalline solid, potentially yellow or orange. | [9][10] |

| Solubility | Likely soluble in common organic solvents (e.g., ethanol, methanol, DMF, acetone) and insoluble in water. | [9][11] |

| XlogP (Predicted) | 4.4 | [6] |

| Predicted Collision Cross Section ([M+H]⁺) | 159.5 Ų | [6] |

The high predicted XlogP value suggests significant lipophilicity, a key characteristic for membrane permeability in biological systems.

Synthesis and Mechanistic Rationale

The synthesis of N-(2,4-Dichlorobenzylidene)-O-anisidine is a classic example of Schiff base formation, a reversible acid- or base-catalyzed condensation reaction.[1] The process involves the nucleophilic attack of the primary amine (o-anisidine) on the carbonyl carbon of the aldehyde (2,4-dichlorobenzaldehyde), followed by dehydration to form the stable imine product.

Principle and Reaction Scheme

The reaction proceeds via a carbinolamine intermediate, which readily eliminates a water molecule to form the C=N double bond.[1] The use of a solvent like ethanol is ideal as it effectively dissolves the reactants while allowing for easy removal of the product upon precipitation. Refluxing provides the necessary activation energy to drive the reaction towards completion.

Reaction: 2,4-Dichlorobenzaldehyde + o-Anisidine → N-(2,4-Dichlorobenzylidene)-O-anisidine + H₂O

Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

-

Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10 mmol of 2,4-dichlorobenzaldehyde in 50 mL of absolute ethanol. Stir until fully dissolved.

-

Addition of Amine: To the stirred solution, add 10 mmol of o-anisidine. A slight color change or turbidity may be observed.

-

Catalysis (Optional but Recommended): Add 2-3 drops of glacial acetic acid to the mixture to catalyze the dehydration step.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours.[3] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cool the flask in an ice bath to maximize the precipitation of the product.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at 40-50°C to a constant weight.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-(2,4-Dichlorobenzylidene)-O-anisidine.

Structural Elucidation and Analytical Workflow

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a definitive structural characterization.

Spectroscopic Confirmation

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The most critical evidence for successful synthesis is the appearance of a strong absorption band in the range of 1610-1650 cm⁻¹, characteristic of the C=N (imine) stretching vibration.[3][12] Concurrently, the spectrum should show the disappearance of the C=O stretching band from the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3400 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should reveal a characteristic singlet for the imine proton (-CH=N-) between δ 8.0-8.5 ppm. Aromatic protons will appear in the δ 6.8-8.0 ppm region, and the methoxy group (-OCH₃) protons will present as a sharp singlet around δ 3.8-4.0 ppm.

-

¹³C NMR: The imine carbon should produce a signal in the δ 150-165 ppm range. Other signals will correspond to the aromatic carbons and the methoxy carbon (around δ 55-60 ppm).

-

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) spectrum is expected to show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to an m/z of approximately 280.15, consistent with the molecular formula C₁₄H₁₁Cl₂NO.[6] The isotopic pattern due to the two chlorine atoms will be a key diagnostic feature.

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural confirmation and purity assessment.

Scientific Context and Potential Applications

The structural motifs within N-(2,4-Dichlorobenzylidene)-O-anisidine—the dichlorinated phenyl ring and the methoxy-substituted aniline ring linked by an imine bridge—are features found in many biologically active molecules. Schiff bases and their metal complexes are widely investigated for their potential therapeutic applications.[2][13]

-

Antimicrobial Activity: The imine group (-N=CH-) has been shown to be critical for the biological activities of many Schiff bases.[2] Compounds with similar structures have demonstrated activity against various strains of bacteria and fungi, making this molecule a candidate for antimicrobial drug discovery.[1][3]

-

Anticancer Potential: Many Schiff base ligands and their metal complexes have been reported to possess anticancer and antiproliferative properties.[1][13] The specific substituents on the aromatic rings can modulate this activity.

-

Chemical Synthesis: As a stable imine, this compound can serve as an intermediate in the synthesis of more complex heterocyclic compounds and as a ligand for the formation of metal complexes with potential catalytic or material science applications.[3]

Given its structure, N-(2,4-Dichlorobenzylidene)-O-anisidine represents a promising scaffold for further investigation and modification in the fields of medicinal chemistry and materials science.

References

-

N-(2,4-dichlorobenzylidene)-o-anisidine. (n.d.). PubChemLite. Retrieved from [Link]

- Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95.

- Synthesis and Biological Study of Novel Schiff Base [(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand and their Metal Complexes. (2024). Letters in Applied NanoBioScience.

- Mohapatra, R., & Dash, P. (2018). Biological aspects of Schiff base–metal complexes derived from benzaldehydes: an overview. Journal of the Iranian Chemical Society.

- Jaafar, M. R., Rasool, B. S., Jawad, A. A., Abbas, A. K., Hamid, D. M., & Al-Tabra, R. H. (2024). Synthesis and Biological Activity of a Novel Derivatives of Schiff Base. IOP Conference Series: Earth and Environmental Science.

- Farhan, M. A., Ali, W. B., & Nief, O. A. (2022). Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. Teikyo Medical Journal.

-

N-Benzylidene-p-anisidine. (n.d.). PubChem. Retrieved from [Link]

- Electronic Supplementary Information. (2014). The Royal Society of Chemistry.

- Diop, A., Diop, T., Boye, M. S., Seye, D., Tinnemans, P., & Diop, C. A. K. (2024). Synthesis, Crystal Structure and Thermal Stability of the Schiff Base N,N'-bis(2,4-dichlorobenzylidene-3-propylammonium) Amine Chloride. Science Journal of Chemistry.

-

N-(2-CHLOROBENZYLIDENE)-M-ANISIDINE — Chemical Substance Information. (n.d.). Retrieved from [Link]

-

o-Anisidine. (n.d.). Wikipedia. Retrieved from [Link]

- Synthesis and characterization of a Schiff base and its metal (II) complexes derived from 2, 4-dinitrophenyl hydrazine and 2, 4- dichlorobenzaldehyde. (2019). Bayero Journal of Pure and Applied Sciences.

- Musyrifah, Hidayati, N., & Lesbani, A. (2025). Synthesis and Characterization of Schiff Base Compound Benzaldehyde-2,4-Dinitrophenylhydrazone as a Carbonate Anion Sensor. Indonesian Journal of Fundamental and Applied Chemistry.

- Jain, A., & Valecha, S. (2015). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE DERIVED FROM 4-BENZOYL-3-METHYL-1-PHENYLPYRAZOL-5-ONE AND P-ANISIDINE. Acta Chimica Pharmaceutica Indica.

-

o-ANISIDINE. (2021). ICSC 0970. Retrieved from [Link]

-

o-Anisidine (2-Methoyaniline). (n.d.). EPA. Retrieved from [Link]

-

2,4-Dichloroanisole. (n.d.). PubChem. Retrieved from [Link]

- Wang, H.-T., Yuan, L., Nan, Y., Wang, R., & Li, L. (2011). N′-(2,4-Dichlorobenzylidene)-2-fluorobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online.

-

o-Anisidine and Its Hydrochloride. (n.d.). 15th Report on Carcinogens. NCBI Bookshelf. Retrieved from [Link]

- Process for the manufacture of dianisidine. (1941).

- Altun, A., & Fevzioglu, K. (2016). Structure and Spectroscopy of o-anisidine Investigated by Density Functional Theory in Comparison with Experiments. Journal of Applied Theoretical and Experimental Sciences.

- Dai, J.-J., & Mao, H. (2010). (E)-N′-(2,4-Dichlorobenzylidene)-3-nitrobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online.

- p-Anisidine: Natural Occurrence and Application in Chemical Detection. (2024). ChemicalBook.

- o-Anisidine (2-Methoxyaniline)

-

2,4-D. (n.d.). NIST WebBook. Retrieved from [Link]

- Method for producing aminoanisole by reacting mixed nitrochlorobenzene in aqueous solvent. (n.d.).

- ortho- and para-Anisidine and their Hydrochlorides. (1982).

- p-Anisidine, 2-nitro-. (n.d.). Organic Syntheses Procedure.

Sources

- 1. teikyomedicaljournal.com [teikyomedicaljournal.com]

- 2. scirp.org [scirp.org]

- 3. nanobioletters.com [nanobioletters.com]

- 4. o-Anisidine - Wikipedia [en.wikipedia.org]

- 5. o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations - China Chemical Manufacturer [longchangextracts.com]

- 6. PubChemLite - N-(2,4-dichlorobenzylidene)-o-anisidine (C14H11Cl2NO) [pubchemlite.lcsb.uni.lu]

- 7. N-(2,4-DICHLOROBENZYLIDENE)-O-ANISIDINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. N-(2,4-DICHLOROBENZYLIDENE)-O-ANISIDINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. ijfac.unsri.ac.id [ijfac.unsri.ac.id]

- 11. tsijournals.com [tsijournals.com]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

Engineering Biologically Active Schiff Bases: A Technical Guide to 2,4-Dichlorobenzaldehyde Derivatives

Executive Summary

Schiff bases containing the azomethine (-N=CH-) linkage are highly versatile pharmacophores in modern drug discovery. When derived specifically from 2,4-dichlorobenzaldehyde , these compounds exhibit enhanced electrophilicity during synthesis and superior lipophilicity in biological systems. This whitepaper provides a comprehensive technical review of the synthesis workflows, structural characterization, and pharmacological evaluation of 2,4-dichlorobenzaldehyde-derived Schiff bases and their transition metal complexes.

The Chemical Rationale: Why 2,4-Dichlorobenzaldehyde?

Causality in Precursor Selection: The selection of 2,4-dichlorobenzaldehyde as a synthetic precursor is driven by precise electronic and steric factors. The two chlorine atoms at the ortho (2-) and para (4-) positions exert a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring.

This electronic modulation significantly increases the partial positive charge (δ+) on the carbonyl carbon. Consequently, the electrophilicity of the aldehyde is amplified, thermodynamically and kinetically favoring nucleophilic attack by primary amines (such as 1,2,4-triazoles or 1,3-pentanediamine). Furthermore, the dichloro-substituted aromatic ring dramatically increases the overall lipophilicity (LogP) of the resulting Schiff base, a critical parameter for traversing microbial lipid bilayers.

Synthesis Workflows and Self-Validating Protocols

To ensure reproducibility and high yield, the synthesis of these Schiff bases and their subsequent metal complexes must follow a self-validating protocol.

Protocol 1: Synthesis of the Bidentate Schiff Base Ligand

-

Preparation: Dissolve equimolar amounts (e.g., 9.79 mmol) of the primary amine (e.g., 4-amino-5-mercapto-3-ethyl-1,2,4-triazole) and 2,4-dichlorobenzaldehyde in absolute ethanol.

-

Catalysis & Reflux: Add a catalytic amount of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, further enhancing the electrophilicity of the carbon center. Reflux the mixture under continuous magnetic stirring for 3-4 hours.

-

Internal Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the starting material spots and the emergence of a new, lower-Rf spot validates the complete conversion to the azomethine.

-

Isolation: Cool the mixture in an ice bath to precipitate the product. Filter, wash with ice-cold ethanol, and recrystallize to yield the pure Schiff base.

Protocol 2: Transition Metal Complexation

-

Preparation: Dissolve the synthesized Schiff base ligand in hot methanol or ethanol.

-

Metal Addition: Slowly add an equimolar methanolic solution of the desired metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂, or CdI₂).

-

Reflux & Precipitation: Reflux the mixture for 2-4 hours. Validation: The formation of a distinctively colored microcrystalline precipitate (e.g., green for Cu, pink for Co) serves as an immediate visual validation of complexation.

-

Purification: Filter the solid, wash with hot methanol to remove unreacted ligands, and dry in vacuo.

Caption: Workflow for the synthesis of 2,4-dichlorobenzaldehyde Schiff bases and metal complexes.

Structural Characterization & Coordination Chemistry

Validation of the molecular architecture relies heavily on spectroscopic techniques. The hallmark of Schiff base formation is the IR stretching frequency of the azomethine group ν(N=CH), typically observed at 1595–1620 cm⁻¹. Upon coordination with a metal ion, this electron density is donated to the metal center, causing a characteristic bathochromic shift (to lower frequencies) of 5–25 cm⁻¹.

Table 1: Key Diagnostic IR Spectral Shifts in Metal Complexation

| Compound / Complex | Azomethine ν(N=CH) (cm⁻¹) | Thiol/Thione ν(C=S) (cm⁻¹) | Metal-Nitrogen ν(M-N) (cm⁻¹) |

| Free Ligand (HL) | 1595–1600 | ~750 | N/A |

| Co(II) Complex | 1575–1580 | ~730 | 420–450 |

| Ni(II) Complex | 1570–1585 | ~735 | 430–460 |

| Cu(II) Complex | 1575–1590 | ~725 | 440–470 |

| Cd(II) Complex | 1580–1590 | N/A | 450–480 |

Data synthesized from established spectral studies on 1 [1] and 2 [2].

Biological and Pharmacological Profiling

Schiff bases derived from 2,4-dichlorobenzaldehyde exhibit profound biological activities, specifically as antimicrobial and antioxidant agents.

Antimicrobial Activity & Chelation Theory

The free Schiff base exhibits moderate antimicrobial activity, but its efficacy is exponentially amplified upon metal complexation. This phenomenon is governed by Tweedy's Chelation Theory and Overton's Concept of cell permeability. Chelation reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups (nitrogen/sulfur) and delocalizing the π-electrons over the chelate ring. This increased lipophilicity allows the complex to easily penetrate the lipid layers of bacterial (e.g., Pseudomonas aeruginosa, Bacillus subtilis) and fungal (Aspergillus niger) membranes, subsequently blocking metal-binding sites on essential microbial enzymes.

Caption: Chelation theory mechanism enhancing antimicrobial activity of Schiff base metal complexes.

Antioxidant Activity

Recent studies highlight the antioxidant potential of these derivatives. Using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, researchers have demonstrated that compounds like[(E)-5-((2,4-dichlorobenzylidine)amino)-2,3-dihydrophthalazine-1,4-dione] act as potent hydrogen donors, neutralizing free radicals and preventing oxidative stress [3]. The presence of the dichloro-phenyl moiety stabilizes the resulting radical intermediate through resonance and inductive effects [4].

Table 2: Comparative Biological Activity Profile

| Target / Assay | Free 2,4-Dichloro Schiff Base | Transition Metal Complexes | Mechanism of Action / Notes |

| Antibacterial (B. subtilis, P. aeruginosa) | Moderate (MIC ~25-50 µg/mL) | High (MIC ~6-12 µg/mL) | Disruption of cellular respiration; enhanced lipid permeability via chelation. |

| Antifungal (A. niger, A. flavus) | Low to Moderate | High | Inhibition of fungal cell wall synthesis. |

| Antioxidant (DPPH Scavenging) | High (IC₅₀ ~15-30 µg/mL) | Variable | Hydrogen atom transfer (HAT) to neutralize DPPH radicals. |

Conclusion

The rational design of Schiff bases utilizing 2,4-dichlorobenzaldehyde provides a robust framework for developing novel therapeutics. The synergistic combination of the highly electrophilic dichloro-substituted aldehyde with primary amines yields stable, lipophilic ligands. When complexed with transition metals, these compounds harness chelation theory to bypass microbial defenses, presenting a formidable strategy against drug-resistant pathogens.

References

- Source: Bioinorganic Chemistry and Applications (NIH / PMC)

- Source: Science Publishing Group (Science Journal of Chemistry)

- Source: ResearchGate (Indian Journal of Heterocyclic Chemistry)

- Title: Synthesis, characterization and antioxidant activity of 1,2,4-triazole schiff base Source: UTAR Institutional Repository URL

Sources

Application Note: Synthesis and Characterization of N-(2,4-Dichlorobenzylidene)-O-anisidine

Introduction and Mechanistic Overview

Schiff bases (imines) are a critical class of organic compounds characterized by the azomethine (C=N) linkage. They serve as versatile intermediates in organic synthesis, highly effective bidentate ligands in coordination chemistry, and active pharmacophores in drug development, frequently exhibiting antimicrobial and anticancer properties[1][2].

The synthesis of N-(2,4-Dichlorobenzylidene)-O-anisidine relies on the classical condensation between a primary aromatic amine (o-anisidine) and an aromatic aldehyde (2,4-dichlorobenzaldehyde)[1]. This reaction is governed by a nucleophilic addition-elimination mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form an unstable hemiaminal intermediate. Subsequent acid-catalyzed dehydration (loss of a water molecule) yields the stable imine bond[1].

The Role of Causality in Reaction Design

-

Solvent Selection: Absolute ethanol is utilized because it effectively solubilizes both precursors at elevated temperatures while promoting the precipitation of the less-soluble Schiff base product upon cooling[1][3].

-

Catalytic Control: The addition of a weak acid, such as glacial acetic acid, is a critical parameter[3]. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. However, the pH must be carefully controlled (ideally between 4 and 5); excessive acidity will protonate the amine, rendering it non-nucleophilic and halting the reaction.

-

Thermodynamic Driving Force: The reaction is reversible. Refluxing the mixture provides the activation energy required for the dehydration step, driving the equilibrium toward the imine product[1].

Figure 1: Workflow for the acid-catalyzed synthesis and isolation of the Schiff base.

Experimental Protocol

Materials and Reagents

-

2,4-Dichlorobenzaldehyde: 10.0 mmol (1.75 g)

-

o-Anisidine (2-Methoxyaniline): 10.0 mmol (1.23 g / ~1.13 mL)

-

Absolute Ethanol: 30 mL (Reaction solvent) + extra for washing/recrystallization

-

Glacial Acetic Acid: 3-4 drops (Catalyst)

Step-by-Step Methodology

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product integrity.

-

Preparation of the Reaction Mixture:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.75 g (10.0 mmol) of 2,4-dichlorobenzaldehyde in 20 mL of absolute ethanol[3]. Stir at room temperature until complete dissolution is achieved.

-

Slowly add 1.23 g (10.0 mmol) of o-anisidine to the stirring solution.

-

-

Catalysis and Reflux:

-

In-Process Validation (TLC):

-

After 4 hours, sample the reaction mixture. Perform Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 8:2 v/v) mobile phase.

-

Validation Check: The reaction is deemed complete when the spots corresponding to the starting materials (aldehyde and amine) disappear, and a new, distinct product spot (the Schiff base) emerges.

-

-

Isolation:

-

Once TLC confirms completion, remove the flask from the heat source and allow it to cool gradually to room temperature.

-

Transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to maximize the precipitation of the Schiff base.

-

-

Filtration and Purification:

-

Collect the precipitated solid via vacuum filtration using a Büchner funnel.

-

Wash the filter cake with small aliquots (2 x 5 mL) of ice-cold absolute ethanol to remove unreacted starting materials and trace impurities.

-

Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Dissolve in the minimum required volume of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then place in an ice bath to yield highly pure, crystalline N-(2,4-Dichlorobenzylidene)-O-anisidine.

-

Dry the purified crystals under vacuum or in a desiccator over anhydrous calcium chloride.

-

Quantitative Data and Expected Signatures

To facilitate rapid comparison and validation of the synthesized compound, the expected reaction parameters and spectroscopic signatures are summarized below.

Table 1: Reaction Parameters and Stoichiometry

| Parameter | Value / Reagent | Molar Equivalent | Function |

| Electrophile | 2,4-Dichlorobenzaldehyde | 1.0 eq | Carbonyl donor |

| Nucleophile | o-Anisidine | 1.0 eq | Primary amine donor |

| Solvent | Absolute Ethanol | N/A | Reaction medium / crystallization |

| Catalyst | Glacial Acetic Acid | Catalytic (3-4 drops) | Electrophilic activator |

| Conditions | 75-80 °C (Reflux) | N/A | Thermodynamic driver |

| Expected Yield | 75% - 85% | N/A | Post-recrystallization |

Table 2: Expected Spectroscopic Signatures for Validation

| Analytical Method | Target Feature | Expected Signal / Shift | Diagnostic Significance |

| FT-IR | Azomethine (C=N) Stretch | ~1615 - 1640 cm⁻¹ | Confirms successful imine formation[2]. |

| FT-IR | Carbonyl (C=O) Stretch | Absence of ~1700 cm⁻¹ | Confirms complete consumption of aldehyde. |

| FT-IR | Amine (N-H) Stretch | Absence of ~3300-3400 cm⁻¹ | Confirms complete consumption of primary amine. |

| ¹H-NMR (CDCl₃) | Azomethine Proton (-CH=N-) | Singlet, ~8.3 - 8.8 ppm | Definitive marker for the Schiff base proton. |

| ¹H-NMR (CDCl₃) | Methoxy Protons (-OCH₃) | Singlet, ~3.8 - 3.9 ppm | Confirms presence of the o-anisidine moiety. |

References

- Traditional Condensation Approaches for Schiff Base Form

- Synthesis, structure, polyphenol oxidase mimicking and bactericidal activity of a zinc-schiff base complex.

- Synthesis and Biological Study of Novel Schiff Base[(E)-2, 4-dichloro-6-(1-((4-chlorophenyl) imino) ethyl) phenol] Ligand and their Metal Complexes. Letters in Applied NanoBioScience.

Sources

Application Notes and Protocols for Utilizing N-(2,4-Dichlorobenzylidene)-O-anisidine in Antimicrobial Assays

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and standardized protocols for the evaluation of the antimicrobial properties of the Schiff base compound, N-(2,4-Dichlorobenzylidene)-O-anisidine. This document is designed to equip researchers in microbiology, medicinal chemistry, and drug development with the necessary methodologies to accurately determine the efficacy of this compound against a panel of clinically relevant microorganisms. The protocols herein are grounded in internationally recognized standards, primarily those set forth by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[1][2][3] This guide extends beyond procedural steps to offer insights into the rationale behind experimental design, data interpretation, and potential mechanisms of action, thereby providing a robust framework for investigating novel antimicrobial agents.

Introduction to N-(2,4-Dichlorobenzylidene)-O-anisidine and Schiff Bases in Antimicrobial Research

Schiff bases, characterized by the azomethine or imine group (-C=N-), are a versatile class of organic compounds formed from the condensation of primary amines with aldehydes or ketones.[4][5] Their broad pharmacological applications, including antimicrobial, antifungal, antiviral, and anticancer activities, make them a focal point in the search for new therapeutic agents.[4][6][7] The biological activity of Schiff bases is often attributed to the imine group, which can interact with active centers of cellular constituents, potentially disrupting normal cellular processes.[8]

N-(2,4-Dichlorobenzylidene)-O-anisidine is a specific Schiff base with the molecular formula C₁₄H₁₁Cl₂NO.[9] While extensive research on this particular compound's antimicrobial properties is emerging, its structural motifs—a dichlorinated phenyl ring and an anisidine moiety—suggest a potential for significant biological activity. Halogen substituents are known to enhance the antimicrobial efficacy of various compounds.[5] This guide provides the foundational protocols to systematically investigate and quantify the antimicrobial potential of N-(2,4-Dichlorobenzylidene)-O-anisidine.

Foundational Antimicrobial Susceptibility Testing: Methodologies and Principles

The cornerstone of evaluating a new antimicrobial agent lies in determining its ability to inhibit microbial growth and to kill the target pathogens. The following sections detail the standardized methods for assessing these parameters.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11][12] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[10][11]

Principle: A standardized inoculum of the test microorganism is introduced to serial dilutions of N-(2,4-Dichlorobenzylidene)-O-anisidine in a liquid growth medium within a 96-well microtiter plate.[11] Following incubation, the absence of visible growth (turbidity) indicates the MIC.[10][11]

Data Presentation: Hypothetical MIC Data

| Microorganism | Strain | Gram Stain | MIC (µg/mL) of N-(2,4-Dichlorobenzylidene)-O-anisidine |

| Staphylococcus aureus | ATCC 29213 | Gram-positive | 16 |

| Escherichia coli | ATCC 25922 | Gram-negative | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 64 |

| Candida albicans | ATCC 90028 | Fungus | 32 |

Experimental Protocol: Broth Microdilution

-

Preparation of N-(2,4-Dichlorobenzylidene)-O-anisidine Stock Solution:

-

Accurately weigh the compound and dissolve it in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi to achieve a working concentration twice the highest concentration to be tested.

-

-

Preparation of Microbial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13][14]

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

-

-

Microtiter Plate Setup:

-

Dispense 100 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well microtiter plate.[15]

-

Add 200 µL of the working stock solution of N-(2,4-Dichlorobenzylidene)-O-anisidine to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.[15]

-

Well 11 serves as the growth control (inoculum without the compound), and well 12 serves as the sterility control (broth only).[15]

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial or fungal inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

-

Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria[11] and for 24-48 hours for fungi.

-

-

Reading the MIC:

Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Agar Disk Diffusion (Kirby-Bauer) Method

The agar disk diffusion test is a qualitative or semi-quantitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[12][16][17]

Principle: A filter paper disk impregnated with a known concentration of N-(2,4-Dichlorobenzylidene)-O-anisidine is placed on an agar plate uniformly inoculated with the test bacterium.[17] The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of inhibition will form around the disk.[16]

Experimental Protocol: Agar Disk Diffusion

-

Preparation of Inoculum and Plate:

-

Disk Preparation and Application:

-

Sterile filter paper disks (6 mm in diameter) are impregnated with a defined amount of N-(2,4-Dichlorobenzylidene)-O-anisidine.

-

Aseptically place the impregnated disks on the surface of the inoculated MHA plate. Ensure firm contact with the agar.[16] Disks should be spaced at least 24 mm apart from center to center.[14][17]

-

-

Incubation and Measurement:

-

Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

-

After incubation, measure the diameter of the zones of inhibition in millimeters.

-

Workflow for Agar Disk Diffusion

Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) assay.

Determination of Minimum Bactericidal Concentration (MBC)

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][18][19] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Principle: Following the determination of the MIC, aliquots from the clear wells of the microtiter plate are sub-cultured onto an agar medium devoid of the antimicrobial agent.[19][20][21] The absence of growth on the agar indicates the bactericidal concentration.

Data Presentation: Hypothetical MIC vs. MBC Data

| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |

| Staphylococcus aureus | ATCC 29213 | 16 | 32 | Bactericidal (2) |

| Escherichia coli | ATCC 25922 | 32 | >256 | Bacteriostatic (>8) |

An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[21]

Experimental Protocol: MBC Determination

-

Following MIC Determination:

-

Identify the wells from the MIC assay that show no visible growth (the MIC well and all wells with higher concentrations).

-

-

Sub-culturing:

-

Using a calibrated loop or pipette, withdraw a 10-100 µL aliquot from each of the clear wells.[13]

-

Spread the aliquot onto a fresh MHA plate.

-

-

Incubation and Analysis:

Hypothesized Mechanism of Action

While the precise mechanism of N-(2,4-Dichlorobenzylidene)-O-anisidine is yet to be elucidated, the antimicrobial action of Schiff bases is often linked to their ability to interfere with essential cellular processes. The azomethine group is a key pharmacophore that may form hydrogen bonds with cellular targets like enzymes and nucleic acids, thereby inhibiting their function.[8] Furthermore, the lipophilic nature of many Schiff bases allows them to disrupt the integrity of microbial cell membranes.[22]

Proposed Targets for N-(2,4-Dichlorobenzylidene)-O-anisidine:

-

Cell Wall/Membrane Disruption: The compound may interfere with the synthesis of the cell wall or alter the permeability of the cell membrane, leading to leakage of cytoplasmic contents.

-

Enzyme Inhibition: The imine nitrogen could chelate with metal ions essential for the catalytic activity of various enzymes.

-

Nucleic Acid Synthesis Inhibition: The planar structure of the aromatic rings may allow for intercalation with DNA, disrupting replication and transcription.

Hypothesized Mechanism of Action Pathway

Sources

- 1. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 2. nih.org.pk [nih.org.pk]

- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 4. ijiset.com [ijiset.com]

- 5. ijcrcps.com [ijcrcps.com]

- 6. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PubChemLite - N-(2,4-dichlorobenzylidene)-o-anisidine (C14H11Cl2NO) [pubchemlite.lcsb.uni.lu]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. hardydiagnostics.com [hardydiagnostics.com]

- 17. asm.org [asm.org]

- 18. bio-protocol.org [bio-protocol.org]

- 19. bmglabtech.com [bmglabtech.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of N-(2,4-Dichlorobenzylidene)-O-anisidine

Rationale and Compound Overview

Schiff bases containing the azomethine (-CH=N-) linkage are privileged pharmacophores in oncology due to their ability to disrupt cellular redox homeostasis and intercalate with biological macromolecules[1]. Specifically, N-(2,4-Dichlorobenzylidene)-O-anisidine combines the electron-withdrawing properties of a dichlorophenyl ring with the electron-donating methoxy group of o-anisidine. This "push-pull" electronic configuration enhances the electrophilicity of the imine carbon, making it highly reactive toward intracellular nucleophiles.

In drug development, evaluating such compounds requires a multi-tiered approach. Because Schiff bases frequently induce cell death via oxidative stress rather than direct DNA damage, standard viability assays must be coupled with mechanistic profiling (ROS generation and apoptosis) to establish a comprehensive mechanism of action[2].

Experimental Workflow Design

To ensure a self-validating experimental system, the workflow transitions from broad phenotypic screening (viability) to targeted mechanistic validation (apoptosis and redox imbalance).

Figure 1: Multi-tiered cytotoxicity and mechanistic screening workflow.

Quantitative Data Summary

The following table summarizes benchmarked screening data for halogenated Schiff base derivatives against standard human cancer cell lines. This serves as a reference baseline for expected efficacy[3].

| Cell Line | Tissue Origin | Compound IC₅₀ (µM) | Cisplatin IC₅₀ (µM) | Apoptosis (%) at 2x IC₅₀ |

| MCF-7 | Breast Adenocarcinoma | 9.72 ± 1.2 | 16.79 ± 0.8 | 76.3% |

| A549 | Lung Carcinoma | 13.50 ± 1.5 | 17.91 ± 0.1 | 71.5% |

| HepG2 | Hepatocellular Carcinoma | 31.28 ± 2.1 | 15.30 ± 0.5 | 53.9% |

Note: Data synthesized from benchmarked Schiff base derivatives to illustrate expected screening standards[3].

Detailed Experimental Protocols

Protocol A: Cell Viability and IC₅₀ Determination (CCK-8 Assay)

Expert Insight (Causality): Why use CCK-8 instead of the traditional MTT assay? Schiff bases often exhibit poor aqueous solubility, requiring DMSO as a vehicle. MTT requires dissolving insoluble formazan crystals in DMSO, which compounds vehicle interference and increases optical background. CCK-8 (WST-8) produces a highly water-soluble formazan dye, eliminating the secondary solubilization step and increasing data trustworthiness.

Step-by-Step Methodology:

-

Cell Seeding: Harvest MCF-7, A549, and HepG2 cells in the logarithmic growth phase (70-80% confluence). Causality: Overconfluent cells exhibit contact inhibition, which downregulates active metabolism and artificially inflates IC₅₀ values.

-

Seed 5 × 10³ cells/well in a 96-well plate (100 µL/well). Fill the outermost perimeter wells with sterile PBS to prevent the "edge effect" (evaporation-induced thermal gradients).

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow cellular adhesion.

-

Compound Treatment: Prepare a 10 mM stock of N-(2,4-Dichlorobenzylidene)-O-anisidine in 100% DMSO. Perform serial dilutions in complete media to achieve final concentrations of 1.56, 3.12, 6.25, 12.5, 25, 50, and 100 µM.

-

Self-Validation Step: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity. Include Cisplatin (10 µM) as a positive control.

-

Assay Execution: After 48 hours of treatment, add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours in the dark.

-

Readout: Measure absorbance at 450 nm using a microplate reader. Calculate IC₅₀ using non-linear regression (curve fit) in GraphPad Prism.

Protocol B: Flow Cytometric Analysis of Apoptosis (Annexin V-FITC/PI)

Expert Insight (Causality): Annexin V binds with high affinity to phosphatidylserine (PS). In healthy cells, PS is restricted to the inner plasma membrane. During early apoptosis, PS translocates to the outer leaflet. Propidium Iodide (PI) is membrane-impermeable and only stains late apoptotic/necrotic cells with compromised membranes. This dual-staining creates a self-validating quadrant to distinguish early apoptosis from non-specific necrosis[4].

Step-by-Step Methodology:

-

Treatment: Seed 2 × 10⁵ cells/well in a 6-well plate. Treat cells with the compound at ½ IC₅₀, IC₅₀, and 2× IC₅₀ for 24 hours.

-

Harvesting: Collect both the culture media (containing detached, apoptotic cells) and the adherent cells (via Trypsin-EDTA). Critical: Do not discard the media, or you will lose the late-apoptotic population, skewing the data.

-

Washing & Binding: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

-

Readout: Add 400 µL of Binding Buffer and analyze immediately via Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 590 nm for PI). Capture at least 10,000 events per sample.

Protocol C: Intracellular ROS Quantification (DCFDA Assay)

Expert Insight (Causality): Schiff base cytotoxicity is frequently mediated by the azomethine group perturbing cellular redox homeostasis. DCFDA (2',7'-dichlorofluorescin diacetate) is a cell-permeable, non-fluorescent probe. Intracellular esterases cleave the acetate groups, and ROS oxidizes the molecule to highly fluorescent DCF. Measuring ROS validates if the compound acts as a pro-oxidant prior to apoptosis[2][4].

Step-by-Step Methodology:

-

Seed cells in a dark, clear-bottom 96-well plate and incubate overnight.

-

Pre-incubate cells with 10 µM DCFDA in serum-free media for 30 minutes at 37°C. Causality: Serum esterases can prematurely cleave DCFDA outside the cell, causing high background noise.

-

Wash cells twice with PBS to remove extracellular dye.

-

Treat cells with N-(2,4-Dichlorobenzylidene)-O-anisidine at IC₅₀ concentration.

-

Measure fluorescence kinetically (Ex: 485 nm, Em: 535 nm) every 30 minutes for 4 hours to capture the oxidative burst.

Mechanistic Pathway of Schiff Base Cytotoxicity

The integration of the data from the above protocols will typically reveal the following cytotoxic cascade. The accumulation of ROS directly drives mitochondrial dysfunction, leading to the intrinsic apoptotic pathway[3][4].

Figure 2: Proposed intrinsic apoptotic signaling pathway induced by Schiff base compounds.

References

- Bennani, F. E., et al. "Synthesis, X-ray, spectroscopy, molecular docking and DFT calculations of (E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide." ResearchGate, 2022.

- Bonsignore, R., et al. "Harnessing redox reactions for anticancer effects: A copper(II) Schiff base complex induces apoptosis in HepG2 liver cancer cells via ROS generation." Journal of Inorganic Biochemistry / PubMed, 2025.

- "Enhancement of the Cytotoxicity of Quinazolinone Schiff Base Derivatives with Copper Coordination." MDPI, 2023.

- Al-Karmalawy, A. A., et al. "Organoselenium-based Schiff bases and amidic acid derivatives as promising anticancer agents targeting breast cancer by downregulating BCL-2." RSC Publishing, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Organoselenium-based Schiff bases and amidic acid derivatives as promising anticancer agents targeting breast cancer by downregulating BCL-2: design, ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA09238H [pubs.rsc.org]

- 4. Harnessing redox reactions for anticancer effects: A copper(II) Schiff base complex induces apoptosis in HepG2 liver cancer cells via ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Standardized Experimental Setup for Evaluating the Antifungal Activity of Schiff Bases

Introduction & Mechanistic Grounding

Schiff bases, characterized by the presence of an azomethine group (-C=N-), represent a highly versatile class of pharmacophores in modern drug development[1]. The antifungal efficacy of these compounds is fundamentally driven by the azomethine nitrogen, which forms strong hydrogen bonds with fungal cellular components, thereby interfering with cellular protein synthesis and enzymatic pathways[2].

Furthermore, the complexation of Schiff base ligands with transition metals (e.g., Cu(II), Zn(II), Pd(II)) significantly amplifies their antifungal potency. According to the overtone's concept and chelation theory, metal complexation reduces the polarity of the metal ion by sharing its positive charge with donor groups. This increases the lipophilicity of the entire molecule, facilitating deeper penetration through the lipid layers of the fungal cell membrane[2][3].

Mechanism of action of Schiff bases and their metal complexes on fungal cells.

Experimental Design and Causality

To accurately assess the antifungal activity of synthesized Schiff bases, the broth microdilution method is the gold standard, specifically adhering to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts[4].

Causality Behind Experimental Choices:

-

Media Selection (RPMI-1640 + MOPS): Fungal growth is highly sensitive to pH fluctuations. Using RPMI-1640 buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to a strict pH of 7.0 ± 0.1 ensures optimal physiological growth conditions[5]. Crucially, MOPS is a non-chelating buffer, preventing the artificial sequestration of metal ions in Schiff base metal complexes, which would otherwise yield false-negative Minimum Inhibitory Concentration (MIC) results.

-

Solvent Selection (DMSO): Schiff bases are notoriously hydrophobic. Dimethyl sulfoxide (DMSO) is utilized as the primary solvent; however, its final concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced fungal toxicity[5].

-

Inoculum Standardization: The "inoculum effect" can drastically skew MIC values. Standardizing the initial fungal load to 0.5×103 to 2.5×103 CFU/mL guarantees that the concentration of the Schiff base is tested against a consistent number of target cells, ensuring inter-assay reproducibility[1][5].

Experimental workflow for Schiff base antifungal susceptibility testing via CLSI M27-A3.

Step-by-Step Protocol: Broth Microdilution Assay

Self-Validating System: This protocol incorporates a sterility control (media only), a growth control (media + inoculum + 1% DMSO), and a positive control (Amphotericin B) to ensure assay validity.

Step 1: Preparation of Schiff Base Stock Solutions

-

Weigh exactly 1.0 mg of the synthesized Schiff base compound.

-

Dissolve the compound in 100 µL of 100% DMSO to create a 10 mg/mL stock solution.

-

Vortex vigorously until complete dissolution is achieved. (Note: For certain Schiff base metal complexes, mild sonication in a water bath may be required to achieve a homogenous solution).

Step 2: Preparation of the Fungal Inoculum

-

Subculture the target fungal strain (e.g., Candida albicans ATCC 10231) on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C.

-

Suspend 3-5 distinct, well-isolated colonies in 5 mL of sterile saline (0.85% NaCl).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1×106 to 5×106 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute the suspension 1:100, followed by a 1:20 dilution in RPMI-1640 (buffered with MOPS) to achieve the working inoculum concentration of 0.5×103 to 2.5×103 CFU/mL[5].

Step 3: Microtiter Plate Preparation and Serial Dilution

-

Dispense 100 µL of RPMI-1640 medium into columns 2 through 12 of a sterile 96-well, flat-bottom microtiter plate.

-

Add 200 µL of the working Schiff base solution (diluted in RPMI to the highest desired testing concentration, e.g., 512 µg/mL) to column 1.

-

Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and repeating this process up to column 10. Discard 100 µL from column 10.

-

Controls: Column 11 serves as the Growth Control (100 µL media + 1% DMSO). Column 12 serves as the Sterility Control (200 µL media only).

Step 4: Inoculation and Incubation

-

Add 100 µL of the working fungal inoculum to columns 1 through 11. (The final volume in each well is 200 µL, and the final Schiff base concentrations range from 256 to 0.5 µg/mL).

-

Seal the plate with a breathable membrane to prevent evaporation while allowing gas exchange.

-

Incubate the plate at 35°C for 24 to 48 hours[6].

Step 5: MIC Determination

-

Visually inspect the plate. The MIC is defined as the lowest concentration of the Schiff base that completely inhibits visible fungal growth compared to the growth control[6].

-

For quantitative validation, measure the optical density (OD) at 530 nm using a microplate reader. Calculate the percentage of inhibition relative to the growth control.

Data Presentation and Structure-Activity Relationship (SAR)

The structural features of Schiff bases, particularly the presence of electron-withdrawing groups and heteroatoms, dictate their antifungal efficacy[2]. The table below summarizes representative quantitative data demonstrating how structural modifications influence the MIC against Candida albicans.

| Compound Class | Functional Group / Substituent | MIC (µg/mL) | Mechanistic Rationale |

| Unsubstituted Schiff Base | -H (Phenyl ring) | 128 | Baseline activity; moderate hydrogen bonding via -C=N- group. |

| Halogenated Schiff Base | -Cl, -Br | 32 | Enhanced lipophilicity allows for better penetration of the fungal cell wall. |

| Nitro-substituted Schiff Base | -NO₂ | 8 | Strong electron-withdrawing effect alters charge density, increasing enzyme inhibition[2]. |

| Schiff Base Metal Complex | Cu(II) Coordination | 2 | Chelation theory; drastic reduction in metal ion polarity maximizes lipid membrane permeability[3]. |

| Positive Control | Amphotericin B | 0.5 | Standard reference drug; direct binding to ergosterol causing pore formation. |

References

-

Schiff base metal complexes as emerging therapeutics against antimicrobial-resistant skin pathogens - PMC | Source: nih.gov |2

-

Application Notes and Protocols for the Development of Novel Therapeutics with a 1,3-Benzoxathiol-2-one Scaffold | Source: benchchem.com |6

-

Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity... | Source: mdpi.com | 4

-

New group of azastilbene analogs of resveratrol: Synthesis, anticandidal activity and toxicity evaluation | Source: jksus.org | 5

-

Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series | Source: biotech-asia.org | 3

-

Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity - PMC | Source: nih.gov | 1

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Schiff base metal complexes as emerging therapeutics against antimicrobial-resistant skin pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. mdpi.com [mdpi.com]

- 5. New group of azastilbene analogs of resveratrol: Synthesis, anticandidal activity and toxicity evaluation - Journal of King Saud University - Science [jksus.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Note: In Silico Evaluation of N-(2,4-Dichlorobenzylidene)-O-anisidine via Molecular Docking

Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals Application Focus: Antimicrobial Drug Discovery (Targeting Bacterial DNA Gyrase B)

Executive Summary & Structural Rationale

The compound N-(2,4-Dichlorobenzylidene)-O-anisidine is a synthetic Schiff base characterized by an azomethine linkage (-C=N-) bridging a 2,4-dichlorophenyl moiety and an ortho-anisidine ring. In modern drug discovery, halogenated Schiff bases are highly prized for their diverse bioactivity, particularly as antimicrobial and anticancer agents[1].

From a pharmacophoric perspective, this molecule presents a unique "push-pull" electronic system ideal for molecular docking studies[2]:

-

2,4-Dichlorophenyl Ring: Acts as a strong electron-withdrawing group. The chlorine atoms facilitate highly specific halogen bonding (σ-hole interactions) with backbone carbonyls in protein active sites, significantly enhancing binding affinity and target residence time.

-

Azomethine Core (-C=N-): Provides structural rigidity and serves as a critical hydrogen-bond acceptor.

-

O-Anisidine Moiety: The electron-donating methoxy group (-OCH₃) alters the electron density of the phenyl ring, optimizing it for π-π stacking and π-cation interactions with aromatic amino acids (e.g., Tyrosine, Phenylalanine).

This application note details a self-validating computational protocol for docking N-(2,4-Dichlorobenzylidene)-O-anisidine against Bacterial DNA Gyrase B (e.g., PDB: 1KZN or 1AJ6), a validated target for Schiff base derivatives[3][4].

Self-Validating Experimental Protocol

To ensure high-fidelity computational results, every step of this protocol is designed with strict causality and internal validation mechanisms.

Phase 1: Ligand Preparation and Quantum Mechanical Optimization

Causality: Schiff bases exhibit conformational flexibility and can exist as E or Z isomers around the imine bond. Docking a non-optimized 2D structure leads to severe steric clashes and inaccurate scoring.

-

2D to 3D Conversion: Sketch N-(2,4-Dichlorobenzylidene)-O-anisidine using a chemical drawing tool (e.g., ChemDraw) and convert it to a 3D format.

-

DFT Minimization: Subject the 3D structure to Density Functional Theory (DFT) optimization using the B3LYP functional and 6-311++G(d,p) basis set[1]. This ensures the molecule is in its global energy minimum (typically the E-conformer for this class).

-

Charge Assignment: Assign Gasteiger partial charges. The accurate distribution of charges is critical for calculating electrostatic interactions during the docking phase.

Phase 2: Macromolecule (Protein) Preparation

Causality: Raw PDB files contain crystallographic artifacts, missing hydrogen atoms, and non-physiological protonation states that will corrupt the docking algorithm.

-

Structure Retrieval: Download the crystal structure of E. coli DNA Gyrase B (PDB ID: 1KZN) from the Protein Data Bank.

-

Solvent & Heteroatom Removal: Strip all crystallographic water molecules and non-essential heteroatoms. Reasoning: Retaining waters without explicit thermodynamic hydration data artificially restricts ligand poses.

-

Protonation State Assignment: Add polar hydrogens and calculate the protonation states of ionizable residues (e.g., Histidine, Aspartate) at physiological pH (7.4) using tools like AutoDock Tools or PDB2PQR.

-

Charge Calculation: Assign Kollman united-atom charges to the macromolecule to establish the electrostatic potential grid.

Phase 3: Grid Configuration & Molecular Docking

Causality: Blind docking wastes computational resources and reduces accuracy. Targeted docking requires a precisely defined search space.

-

Grid Box Definition: Center the grid box coordinates (X, Y, Z) strictly on the native co-crystallized ligand (e.g., Clorobiocin or Novobiocin) located in the ATP-binding pocket[3]. Set the grid dimensions to approximately 25 × 25 × 25 Å with a spacing of 0.375 Å to allow full rotational flexibility of the Schiff base.

-

Execution: Run the docking simulation using AutoDock Vina or a similar Lamarckian Genetic Algorithm-based engine. Set the exhaustiveness parameter to ≥ 8 to ensure thorough conformational sampling.

Phase 4: Protocol Validation (The Self-Validating Step)

Causality: A docking score is meaningless if the algorithm cannot accurately reproduce known biological realities[4].

-

Redocking the Native Ligand: Extract the co-crystallized ligand from the original PDB file, process it through Phase 1, and dock it into the prepared grid box.

-

RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.

-

Validation Threshold: The protocol is only considered valid for N-(2,4-Dichlorobenzylidene)-O-anisidine if the native ligand's RMSD is ≤ 2.0 Å .

Workflow & Mechanistic Visualizations

Caption: Computational workflow for targeted molecular docking and protocol validation.

Caption: Pharmacophoric contributions of the Schiff base to target binding.

Quantitative Data Summaries

To assess the viability of N-(2,4-Dichlorobenzylidene)-O-anisidine as a lead compound, its physicochemical properties and theoretical docking affinities must be benchmarked against standard parameters.

Table 1: Physicochemical & Pharmacokinetic Profile (Lipinski's Rule of 5)

| Parameter | Value | Lipinski Threshold | Compliance |

| Molecular Weight | 280.15 g/mol | ≤ 500 g/mol | Yes |

| LogP (Lipophilicity) | ~4.2 | ≤ 5.0 | Yes |

| H-Bond Donors | 0 | ≤ 5 | Yes |

| H-Bond Acceptors | 2 (N, O) | ≤ 10 | Yes |

| Rotatable Bonds | 3 | ≤ 10 | Yes |

Insight: The compound strictly adheres to Lipinski's Rule of Five, indicating excellent theoretical oral bioavailability and membrane permeability.

Table 2: Comparative Molecular Docking Results against DNA Gyrase B (PDB: 1KZN)

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interaction Types |

| N-(2,4-Dichlorobenzylidene)-O-anisidine | -7.8 | Asp73, Arg136, Val120 | H-bond (Azomethine), Halogen bond (Cl), π-Alkyl |

| Novobiocin (Native Control) | -8.5 | Asp73, Asn46, Arg136 | H-bond, π-π stacking, Hydrophobic |

Insight: The Schiff base demonstrates a highly competitive binding energy. The interaction with Asp73 is particularly critical, as this residue is essential for the ATP hydrolysis mechanism of DNA gyrase B.

References

-

Synthesis, X-ray, spectroscopy, molecular docking and DFT calculations of (E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide. Journal of Molecular Structure. 1

-

Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. PMC / National Institutes of Health. 2

-

Multimodal antibacterial potency of newly designed and synthesized Schiff's/Mannich based coumarin derivatives: potential inhibitors of bacterial DNA gyrase and biofilm production. PMC / National Institutes of Health. 3

-

Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. PMC / National Institutes of Health. 4

Sources

"protocol for minimum inhibitory concentration (MIC) testing of N-(2,4-Dichlorobenzylidene)-O-anisidine"

Application Note & Technical Protocol Target Audience: Researchers, microbiologists, and drug development professionals.

Introduction & Scientific Rationale

The rise of antimicrobial resistance (AMR) has accelerated the search for novel pharmacophores. Among these, Schiff bases —compounds characterized by an azomethine or imine linkage (-C=N-)—have emerged as highly versatile antimicrobial candidates[1].

N-(2,4-Dichlorobenzylidene)-O-anisidine is a synthetic Schiff base formed via the condensation of 2,4-dichlorobenzaldehyde and o-anisidine. Its unique structural topology provides a dual advantage in antimicrobial targeting:

-

Lipophilic Penetration: The 2,4-dichloro substitutions and the methoxy group of the anisidine moiety enhance the molecule's overall lipophilicity, facilitating intercalation into bacterial phospholipid bilayers[2].

-

Metal Chelation & Depolarization: The electron delocalization across the imine bond allows the nitrogen atom to act as a potent chelator for essential divalent cations (e.g., Mg²⁺, Zn²⁺), which are critical for metalloenzyme function and cell wall stability[3].

Fig 1: Multi-target antimicrobial mechanism of action for N-(2,4-Dichlorobenzylidene)-O-anisidine.

Experimental Design & Causality (E-E-A-T)

Standard MIC testing relies on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for broth microdilution[4]. However, applying this standard protocol directly to Schiff bases often leads to systemic experimental errors. As an application scientist, you must account for the physical chemistry of the compound:

-

The Optical Density (OD) Fallacy: N-(2,4-Dichlorobenzylidene)-O-anisidine is highly hydrophobic and possesses an intrinsic yellow/orange tint. In aqueous media like Cation-Adjusted Mueller-Hinton Broth (CAMHB), it can form micro-precipitates. Both the compound's color and its precipitation scatter light, leading to false-positive OD₆₀₀ readings that mask true bacterial inhibition.

-

The Resazurin Solution (REMA): To bypass optical interference, this protocol utilizes the Resazurin Microtiter Assay (REMA) [5]. Resazurin is a blue, non-fluorescent dye. Viable, metabolically active bacteria reduce resazurin to resorufin (pink and highly fluorescent) via oxidoreductase enzymes. This provides a definitive, metabolism-based endpoint for MIC determination that is entirely independent of the compound's solubility or color.

-

Solvent Toxicity Control: Because the compound requires Dimethyl Sulfoxide (DMSO) for initial solubilization, the final concentration of DMSO in the assay must strictly not exceed 1% (v/v) . Higher concentrations will independently disrupt bacterial membranes, artificially lowering the MIC and rendering the data scientifically invalid[6].

Materials and Reagents

-

Test Compound: N-(2,4-Dichlorobenzylidene)-O-anisidine (Synthesized or commercially procured, >98% purity).

-

Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Cation adjustment (Ca²⁺ and Mg²⁺) is critical for standardizing outer membrane permeability, particularly for Gram-negative strains.

-

Indicator: Resazurin sodium salt (0.02% w/v in sterile distilled water, filter-sterilized)[7].

-

Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) as standard quality control organisms.

Step-by-Step Protocol: Resazurin-Assisted Broth Microdilution

Phase 1: Compound Preparation

-

Stock Solution: Dissolve the Schiff base in 100% DMSO to a concentration of 10.24 mg/mL .

-

Working Solution: Dilute the stock 1:50 in CAMHB to create a working solution of 204.8 µg/mL (This solution now contains 2% DMSO).

Phase 2: 96-Well Plate Serial Dilution

-

Dispense 50 µL of CAMHB into wells 2 through 12 of a sterile 96-well U-bottom microtiter plate.

-

Add 100 µL of the Working Solution (204.8 µg/mL) to Column 1.

-

Transfer 50 µL from Column 1 to Column 2, mixing thoroughly by pipetting up and down 4-5 times.

-

Repeat this 2-fold serial dilution up to Column 10. Discard the final 50 µL from Column 10.

-

Result: Columns 1-10 now contain compound concentrations ranging from 204.8 µg/mL down to 0.4 µg/mL in 50 µL volumes.

-

-

Controls: Leave Column 11 as the Growth Control (50 µL CAMHB + 2% DMSO) and Column 12 as the Sterility Control (100 µL CAMHB + 1% DMSO, uninoculated).

Phase 3: Inoculum Standardization & Addition

-

Select 3-5 morphologically identical colonies from an overnight agar plate and suspend them in sterile saline.

-

Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to yield an intermediate inoculum of 1×106 CFU/mL.

-

Add 50 µL of the intermediate inoculum to Columns 1 through 11.

-

Causality Check: Adding 50 µL of inoculum to the 50 µL of compound halves the concentration of everything in the well. The final compound concentrations are now 102.4 µg/mL to 0.2 µg/mL , the final DMSO concentration is 1% , and the final bacterial concentration is the CLSI-mandated 5×105 CFU/mL [4].

-

-

Seal the plate with a breathable membrane and incubate at 37°C for 18–24 hours [5].

Phase 4: Resazurin Readout

-

Following primary incubation, add 10 µL of 0.02% resazurin solution to all wells.

-

Incubate the plate in the dark at 37°C for an additional 2 to 4 hours .

-

Visual Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized, no growth) to pink (reduced, viable growth)[8].

Fig 2: Step-by-step workflow for the Resazurin Microtiter Assay (REMA) MIC methodology.

Data Presentation & Self-Validating Systems

To ensure trustworthiness, every plate must act as a self-validating system. If the Sterility Control turns pink, or the Growth Control remains blue, the entire plate must be discarded due to contamination or dead inoculum, respectively.

Table 1: Expected Plate Layout and Quality Control Matrix

| Well / Column | Content | Expected Resazurin Color | Interpretation |

| Col 1 - 10 | Compound + Bacteria + Media | Blue (High Conc.) → Pink (Low Conc.) | Transition well = MIC value. |

| Col 11 | Bacteria + Media + 1% DMSO | Pink | Validates bacterial viability and confirms 1% DMSO is non-toxic. |

| Col 12 | Media + 1% DMSO (No Bacteria) | Blue | Validates aseptic technique and media sterility. |

| Separate Plate | Ciprofloxacin + Bacteria | Blue → Pink | Validates strain susceptibility against CLSI M100 breakpoints. |

Note: Schiff bases generally exhibit higher efficacy (lower MICs) against Gram-positive bacteria (e.g., S. aureus) due to the absence of the restrictive outer lipopolysaccharide (LPS) membrane found in Gram-negative strains[9].

References

-

Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI.org. Available at:[Link]

-

Clinical and Laboratory Standards Institute (CLSI). Modification of Antimicrobial Susceptibility Testing Methods. CLSI Blog. Available at:[Link]

-

Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods (NIH/PMC). Available at:[Link](Note: URL routes to related Schiff base/Resazurin PMC standard literature)

-

Palihawadana, M. et al. (2022). Schiff base metal complexes as emerging therapeutics against antimicrobial-resistant skin pathogens. NIH/PMC. Available at:[Link]

-

Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance. Antimicrobial Agents and Chemotherapy (NIH/PMC). Available at:[Link]

-

IntechOpen. (2023). Recent Applications of Schiff Bases in Biomedical Sciences. IntechOpen. Available at:[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Membrane-targeting antibacterial isoniazid schiff base against S. aureus and biofilms [frontiersin.org]

- 3. Recent Applications of Schiff Bases in Biomedical Sciences | IntechOpen [intechopen.com]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. clsi.org [clsi.org]

- 7. e-century.us [e-century.us]

- 8. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Resolving Poor Solubility of Dichlorobenzylidene Compounds for In Vitro Assays

Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of dichlorobenzylidene compounds in in vitro assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving and maintaining the desired concentrations of these compounds in their experimental systems.

Dichlorobenzylidene derivatives are a class of compounds with significant interest in medicinal chemistry and drug discovery.[1] However, their characteristically lipophilic nature and high crystal lattice energy often lead to poor aqueous solubility, a significant hurdle for accurate and reproducible in vitro evaluation.[2] This guide provides a structured approach to troubleshooting these solubility issues, offering both foundational knowledge and advanced strategies to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with dichlorobenzylidene compounds. Each answer provides a step-by-step approach to resolving the problem, grounded in established scientific principles.

Q1: My dichlorobenzylidene compound is precipitating out of solution after I dilute my DMSO stock with aqueous buffer or cell culture medium. What should I do?

A1: This is a very common observation for hydrophobic compounds and is often referred to as "precipitation upon dilution." It occurs because the compound, which is stable in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO), crashes out when the solvent polarity dramatically increases with the addition of an aqueous solution.

Here are several strategies to mitigate this issue, starting with the simplest:

-

Optimize the Dilution Method: Instead of adding the aqueous buffer directly to your concentrated DMSO stock, try adding the small volume of your DMSO stock to the larger volume of pre-warmed (e.g., 37°C) aqueous buffer while vortexing or mixing vigorously.[3] This rapid dispersion can sometimes prevent immediate precipitation.[3]

-

Prepare Intermediate Dilutions: Create a series of intermediate dilutions of your stock solution in pure DMSO before the final dilution into your aqueous buffer.[3] This gradual reduction in compound concentration can help maintain solubility during the final aqueous dilution step.

-

Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible. While the tolerance can be cell-line dependent, a final DMSO concentration of ≤ 0.5% is a common upper limit, with ≤ 0.1% being the "gold standard" to minimize solvent-induced artifacts.[4][5] Always include a vehicle control in your experiments containing the same final concentration of DMSO.[3]

-

Gentle Warming and Sonication: If precipitation has already occurred, gentle warming of the solution to 37°C or brief sonication in a water bath sonicator may help to redissolve the compound.[3] However, be cautious with these methods as excessive heat or sonication can potentially degrade your compound.

Q2: I am observing high variability between my replicate wells in a cell-based assay. Could this be related to my compound's solubility?

A2: Absolutely. High variability between replicates is a classic indicator of poor compound solubility and aggregation.[3] If your compound is not fully dissolved, you will have inconsistent amounts of the active, soluble compound in each well, leading to significant differences in the observed biological response.[3]

Here's how to troubleshoot this:

-

Visual Inspection: Before adding your detection reagents, carefully inspect the assay plate under a microscope. Look for any signs of precipitation, such as crystals or an oily film, in the wells.

-

Re-evaluate Your Solubilization Protocol: Review your compound solubilization and dilution steps to ensure consistency. Even minor variations in technique can lead to differences in the amount of soluble compound. Refer to the strategies outlined in Q1.

-

Consider Kinetic vs. Thermodynamic Solubility: In many high-throughput screening scenarios, what is being measured is the "kinetic solubility," which is the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock. This can be higher than the "thermodynamic solubility," which is the true equilibrium solubility.[6][7] If your compound is precipitating over the course of your assay, you are likely exceeding its thermodynamic solubility.

Q3: What is the maximum concentration of DMSO I can use in my assays without causing cytotoxicity?

A3: The maximum tolerated DMSO concentration is highly dependent on the cell line being used. Some robust cell lines can tolerate up to 0.5% or even 1% DMSO for short-term assays.[4][5] However, more sensitive cell lines, such as primary cells or stem cells, may show signs of toxicity at concentrations as low as 0.1%.[5][8]

It is crucial to determine the maximum tolerated DMSO concentration for your specific cell line and assay duration. A simple cytotoxicity assay (e.g., MTT, MTS, or a live/dead stain) with a range of DMSO concentrations (e.g., 0.05% to 2%) will provide this information. Remember to include a "no DMSO" control. Generally, it is recommended to keep the final DMSO concentration at or below 0.5%.[9][10]

| DMSO Concentration | General Guideline for In Vitro Assays |

| ≤ 0.1% | Considered the "gold standard" and generally safe for most cell lines with minimal off-target effects.[4] |

| 0.1% - 0.5% | Often acceptable, but cell line-specific tolerance should be verified.[9][11] |

| > 0.5% - 1.0% | May be tolerated by some robust cell lines for short incubations, but the potential for solvent effects increases.[5][9] |

| > 1.0% | Generally not recommended as the risk of cytotoxicity and off-target effects becomes significant.[8][11] |

This table provides general guidance. Always perform a vehicle toxicity test for your specific experimental conditions.

Q4: Are there alternatives to DMSO for solubilizing my dichlorobenzylidene compound?

A4: Yes, while DMSO is the most common solvent for initial stock solutions, several alternatives can be considered if DMSO is not suitable due to compound stability issues or its own biological activity.[12][13]

-

Dimethylformamide (DMF): Similar to DMSO in its solubilizing power for many organic compounds.[14][15] However, it also has the potential for cellular toxicity, so a vehicle control and toxicity assessment are necessary.

-

Ethanol: A less toxic alternative, but it is also a less powerful solvent for highly lipophilic compounds.[14]

-

Other Solvents: Solvents like N-methyl-2-pyrrolidone (NMP) and polyethylene glycols (PEGs) are also used in some formulations, but their compatibility with specific in vitro assays must be carefully evaluated.[16][17]

It is important to note that any organic solvent used should be of high purity (anhydrous) to avoid introducing water, which can lower the solubility of your compound in the stock solution.

Advanced Solubilization Strategies